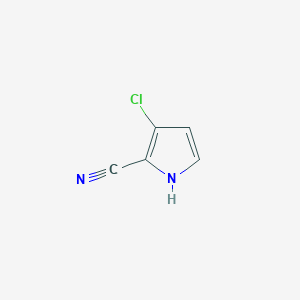

3-Chloro-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

61893-86-5 |

|---|---|

Molecular Formula |

C5H3ClN2 |

Molecular Weight |

126.54 g/mol |

IUPAC Name |

3-chloro-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C5H3ClN2/c6-4-1-2-8-5(4)3-7/h1-2,8H |

InChI Key |

RUOXHINPFCSRIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1Cl)C#N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Fundamental Electronic and Steric Influences on Reactivity

The reactivity of 3-Chloro-1H-pyrrole-2-carbonitrile is significantly shaped by the electronic and steric properties of its substituents. The pyrrole (B145914) ring itself is an electron-rich aromatic system. However, the presence of the strongly electron-withdrawing chloro and carbonitrile groups at the C3 and C2 positions, respectively, profoundly influences the electron distribution within the ring. This inductive withdrawal of electron density deactivates the pyrrole ring towards electrophilic attack but activates it for nucleophilic reactions.

The chloro and carbonitrile substituents create a dipole moment, rendering the carbon atoms to which they are attached (C3 and C2) electrophilic. This electronic modification is crucial for understanding the regioselectivity of nucleophilic substitution reactions.

Steric hindrance also plays a pivotal role. The substituents at adjacent positions on the pyrrole ring can sterically shield these positions, influencing the approach of reactants. This is particularly relevant in cycloaddition reactions and nucleophilic attack, where the size of the incoming reagent can determine the feasibility and outcome of the reaction. Studies on similar substituted pyrroles have shown that increasing steric hindrance around reactive sites can decrease reaction rates. nih.gov

Detailed Analysis of Cycloaddition Mechanisms

Cycloaddition reactions are powerful tools for the synthesis of complex cyclic molecules. This compound can participate in various cycloaddition pathways, leading to the formation of diverse heterocyclic systems.

[3+2] Cycloaddition Pathways

The pyrrole ring system can act as a three-atom component in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. While specific studies on this compound are not extensively detailed in this exact context, the general reactivity of pyrroles suggests its potential to react with various dipolarophiles. For instance, photocatalytic [3+2] annulation strategies have been successfully employed for the synthesis of polysubstituted pyrroles, demonstrating the versatility of the pyrrole core in such transformations. rsc.org

These reactions often proceed through a concerted mechanism, where the new bonds are formed in a single step. The regioselectivity of the cycloaddition is governed by the electronic properties of both the pyrrole and the reacting partner. In the case of this compound, the electron-withdrawing groups would influence the frontier molecular orbitals (HOMO and LUMO), dictating the preferred orientation of the cycloaddition. The synthesis of various substituted pyrroles has been achieved through rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles and silver-catalyzed formal [3+2] cycloaddition with cyclopropanols. organic-chemistry.org

[4+2] and [2+1] Cyclizations

The pyrrole moiety of this compound can also participate in [4+2] cycloadditions, or Diels-Alder reactions, acting as the diene component. The presence of electron-withdrawing groups can influence the dienic character of the pyrrole ring. Mechanistic studies on similar systems, such as the reaction between 2-nitro-1H-pyrrole and isoprene, have been analyzed using Density Functional Theory (DFT) to understand the chemo- and regioselectivity. researchgate.net Such theoretical approaches help in predicting the most favorable reaction pathways and the structure of the resulting cycloadducts.

[2+1] Cycloaddition reactions, involving the addition of a carbene or a related species across a double bond of the pyrrole ring, could lead to the formation of fused cyclopropane (B1198618) derivatives. The feasibility of such reactions would depend on the generation of a suitable carbene and its reactivity towards the electron-deficient pyrrole ring of this compound.

Nucleophilic Substitution Processes at the Pyrrole Ring

The electrophilic nature of the carbon atoms bearing the chloro and nitrile groups makes this compound a key substrate for nucleophilic substitution reactions.

Mechanism of Halogen Displacement

The chlorine atom at the C3 position is a good leaving group, making it susceptible to displacement by a variety of nucleophiles. This reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The process is facilitated by the electron-withdrawing nitrile group at the adjacent C2 position, which helps to stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.

The reaction is initiated by the attack of a nucleophile at the C3 carbon, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyrrole ring, yielding the substituted product. The efficiency of this displacement can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Nitrile Group Activation and Reactivity

The carbonitrile group (-CN) at the C2 position is a versatile functional group that can undergo a variety of transformations. google.com It can be activated for nucleophilic attack or hydrolysis under acidic or basic conditions. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

Furthermore, the nitrile group can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with suitable dinucleophiles can lead to the construction of annulated pyrrole derivatives, such as pyrrolo[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. The activation of the nitrile group is often a key step in the synthesis of more complex molecules from the this compound scaffold.

Rearrangement Reactions and Tautomerism

Rearrangement reactions represent a significant class of transformations in organic chemistry, enabling the skeletal reorganization of molecules to afford structural isomers. nih.govrsc.orgwikipedia.org In the context of pyrrole chemistry, and specifically for derivatives like "this compound," these rearrangements can be pivotal in both its formation and subsequent reactions.

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. nih.govrsc.orgwikipedia.org The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, in particular, is a well-established method for carbon-carbon and carbon-heteroatom bond formation and plays a role in the synthesis of various heterocyclic compounds, including pyrroles. nih.govrsc.org

While direct evidence for the involvement of sigmatropic rearrangements in the primary synthesis of "this compound" is not extensively documented in readily available literature, the principles of aza-Claisen and aza-Cope rearrangements are highly relevant to the synthesis of substituted pyrroles in general. wikipedia.org

The aza-Claisen rearrangement , a heteroatomic variant of the Claisen rearrangement, involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic shift of an allyl vinyl amine. This reaction can be a key step in the formation of the pyrrole nucleus from acyclic precursors. For instance, the reaction of an appropriately substituted allyl amine with a ketene (B1206846) can lead to a γ,δ-unsaturated amide, a precursor that can be cyclized to a pyrrole. The Bellus-Claisen rearrangement, which utilizes ketenes, is a notable example of this type of transformation. wikipedia.org

The aza-Cope rearrangement is another pertinent organic-chemistry.orgorganic-chemistry.org-sigmatropic reaction involving an N-allyl enamine system. wikipedia.org The cationic 2-aza-Cope rearrangement is particularly noteworthy as it often proceeds under milder conditions than its all-carbon counterpart due to the involvement of a charged nitrogen atom, which lowers the activation energy. wikipedia.org This rearrangement can be coupled with a Mannich cyclization in a tandem sequence to construct pyrrolidine (B122466) rings, which can be subsequently aromatized to pyrroles. wikipedia.org

The feasibility of these rearrangements in the context of "this compound" would be heavily influenced by the electronic nature of the chloro and cyano substituents. These electron-withdrawing groups would impact the electron density of the pyrrole ring and any associated π-systems in the precursors, thereby affecting the energetics and outcome of the pericyclic transition state.

A summary of relevant sigmatropic rearrangements in pyrrole synthesis is presented in the table below.

| Rearrangement Type | Description | Relevance to Pyrrole Synthesis |

| Aza-Claisen | A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl amine. | Can be used to form C-C bonds necessary for constructing the pyrrole ring from acyclic precursors. |

| Aza-Cope | A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-diene system containing a nitrogen atom. | The cationic 2-aza-Cope rearrangement, often in tandem with a Mannich cyclization, provides a powerful method for synthesizing substituted pyrrolidines, which can be precursors to pyrroles. wikipedia.org |

"this compound" can serve as a precursor for the synthesis of various fused heterocyclic systems. These fused systems can, in turn, undergo intramolecular rearrangements, leading to novel molecular scaffolds. For example, pyrrolo[1,2-a]pyrazines, which can be conceptually derived from the reaction of a substituted pyrrole with a suitable partner, are known to undergo rearrangement reactions. The tandem iminium cyclization and Smiles rearrangement of a pyridinyloxyacetaldehyde and a primary amine can generate a pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold. nih.gov

Furthermore, the skeletal framework of pyrroles themselves can be edited. A "skeletal recasting" strategy has been reported for the synthesis of fully substituted pyrroles from simpler pyrrole starting materials. nih.govacs.org This process involves a dearomative deconstruction followed by a rearomative reconstruction, effectively incorporating new structural elements into the pyrrole core. nih.govacs.org While not specific to "this compound," this principle highlights the potential for significant intramolecular rearrangements in appropriately functionalized pyrrole derivatives.

Catalytic Mechanistic Investigations

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective routes to a vast array of molecules. The functionalization and synthesis of pyrroles, including halogenated derivatives like "this compound," are often achieved through transition metal-catalyzed reactions. acs.org

Palladium and rhodium are two of the most versatile metals used in the synthesis and functionalization of heterocyclic compounds. acs.orgnih.gov

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. mdpi.com For a substrate like "this compound," the chlorine atom can potentially participate in such cross-coupling reactions, although the reactivity of a chloro-substituent on an electron-deficient pyrrole ring might be challenging.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyrrole (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-R).

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

The efficiency and outcome of such a cycle would be highly dependent on the specific ligands coordinated to the palladium center, the base used, and the reaction conditions. researchgate.net

Rhodium-Catalyzed Reactions:

Rhodium catalysts are particularly effective in C-H activation and functionalization reactions. nih.govnih.gov For a molecule like "this compound," rhodium catalysis could potentially be used to functionalize the C-H bonds of the pyrrole ring. The catalytic cycle for such a transformation often involves:

C-H Activation: The Rh(III) catalyst coordinates to the substrate and cleaves a C-H bond, forming a rhodacycle intermediate.

Migratory Insertion: A coupling partner (e.g., an alkyne or alkene) inserts into the Rh-C bond.

Reductive Elimination: The newly formed organic fragment is released from the rhodium center, which is then re-oxidized to complete the catalytic cycle. nih.govnih.gov

The regioselectivity of rhodium-catalyzed C-H functionalization can often be controlled by the use of directing groups. nih.gov The nitrile group in "this compound" could potentially serve as a directing group in such reactions.

The table below summarizes the key steps in typical palladium and rhodium catalytic cycles relevant to the functionalization of "this compound."

| Catalyst Type | Key Catalytic Steps | Potential Application for this compound |

| Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Cross-coupling reactions at the C-Cl bond to form new C-C or C-heteroatom bonds. |

| Rhodium | C-H Activation, Migratory Insertion, Reductive Elimination | Direct functionalization of the C-H bonds of the pyrrole ring. |

Computational and Theoretical Investigations of Pyrrole 2 Carbonitrile Systems

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are pivotal in elucidating the fundamental electronic properties of molecules. For substituted pyrroles, these calculations help in understanding how different functional groups influence the aromatic system.

The stability of chloropyrroles is influenced by the position and number of chlorine substituents. For monochloropyrroles, the 2-chloroisomer is found to be more stable than the 3-chloroisomer. acs.orgresearchgate.netsigmaaldrich.com The introduction of a chlorine atom, an electron-withdrawing group, generally enhances the stability of the pyrrole (B145914) ring. The relative energies, calculated as the difference in energy between an isomer and the most stable isomer, indicate the extent of molecular stability.

For dichloropyrroles, the stability trend is observed to be 2,5- > 2,4- > 2,3- > 3,4-dichloropyrrole. This suggests that substitution at the C2 and C5 positions leads to the most stable configuration. The presence of a carbonitrile group at the C2 position, along with a chlorine atom at the C3 position in 3-Chloro-1H-pyrrole-2-carbonitrile, would likely lead to a unique stability profile due to the combined electronic effects of these two substituents. The nitrile group is strongly electron-withdrawing, which would further modulate the electronic distribution and stability of the pyrrole ring.

Table 1: Relative Energies of Chloropyrroles

| Compound | Relative Energy (kcal/mol) |

|---|---|

| 2-Chloropyrrole | 0.00 |

| 3-Chloropyrrole | 0.35 |

Data sourced from a computational study on chloropyrroles. acs.orgsigmaaldrich.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net

For pyrrole and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-antibonding orbital. In the case of substituted pyrroles, the energies of these orbitals and the energy gap are significantly influenced by the nature of the substituents. Electron-withdrawing groups, such as the chloro and cyano groups in this compound, are expected to lower the energies of both the HOMO and LUMO. This effect is generally more pronounced for the LUMO, leading to a smaller HOMO-LUMO gap and increased reactivity.

Studies on chloropyrroles show that increasing the number of chlorine atoms generally leads to a decrease in the HOMO-LUMO gap, suggesting an increase in reactivity. acs.org For this compound, the combined electron-withdrawing effects of the chlorine atom and the nitrile group would likely result in a significantly lowered LUMO energy and a smaller energy gap compared to unsubstituted pyrrole or even monochloropyrroles.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Pyrrole and Chloropyrroles (in eV)

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| Pyrrole | -5.78 | 0.21 | 5.99 |

| 2-Chloropyrrole | -6.01 | -0.34 | 5.67 |

| 3-Chloropyrrole | -6.04 | -0.25 | 5.79 |

Data is illustrative and based on general trends observed in computational studies of chloropyrroles. acs.org

Prediction of Spectroscopic Signatures

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman spectra, are valuable for assigning experimental vibrational bands to specific molecular motions. researchgate.net DFT calculations are commonly used to compute the harmonic vibrational frequencies. researchgate.net For pyrrole and its derivatives, characteristic vibrational modes include N-H stretching, C-H stretching, C-N stretching, and ring breathing modes.

For this compound, the vibrational spectrum would be characterized by the presence of a sharp C≡N stretching frequency, typically appearing in the range of 2220-2260 cm⁻¹. The C-Cl stretching vibration would be expected in the lower frequency region, generally between 600 and 800 cm⁻¹. The positions of the N-H and C-H stretching and bending vibrations would also be influenced by the presence of the electron-withdrawing chloro and cyano groups. While specific calculated spectra for this molecule are not available, studies on related molecules like 2-chloropyridine (B119429) and 3-chloropyridine (B48278) have shown excellent agreement between DFT-calculated and experimental vibrational frequencies. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. The electronic transitions are typically from occupied molecular orbitals to unoccupied ones, with the HOMO to LUMO transition often being the lowest energy transition.

For pyrrole, the main absorption bands are due to π → π* transitions. The introduction of substituents can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the intensity of the absorption. For this compound, the presence of the chloro and cyano groups is expected to cause a red shift (bathochromic shift) in the absorption spectrum compared to pyrrole, moving the absorption to longer wavelengths. This is due to the narrowing of the HOMO-LUMO gap. Computational studies on other substituted pyrroles have successfully predicted their electronic absorption spectra. researchgate.net

Reactivity and Selectivity Prediction through Global and Local Descriptors

DFT-based reactivity descriptors are powerful tools for predicting the reactivity and selectivity of chemical reactions. Global descriptors provide information about the molecule as a whole, while local descriptors indicate the reactivity of specific sites within the molecule.

Global reactivity descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). acs.org The chemical potential is related to the electronegativity of the molecule, while chemical hardness is a measure of its resistance to charge transfer. The electrophilicity index quantifies the ability of a molecule to accept electrons.

For chloropyrroles, it has been shown that as the number of chlorine atoms increases, the electrophilicity index generally increases, indicating a greater capacity to act as an electrophile. acs.orgresearchgate.net This trend suggests that this compound, with two electron-withdrawing groups, would be a relatively strong electrophile.

Local reactivity descriptors, such as the Fukui function, are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For pyrroles, electrophilic attack generally occurs at the α-positions (C2 or C5). youtube.com The presence of the chloro and cyano groups in this compound would significantly alter the electron density distribution in the pyrrole ring, thereby influencing the regioselectivity of its reactions. The local philicity values, derived from the Fukui functions, can pinpoint the specific atoms that are most susceptible to attack. acs.org

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the energies of transition states and mapping out the reaction energy profiles. While specific transition state calculations and reaction energy profiles for reactions involving this compound are not detailed in the provided search results, the methodologies are well-established in the study of related heterocyclic systems.

For example, the synthesis of substituted 1H-pyrrole-3-carbonitriles has been investigated through palladium(II)-catalyzed cascade reactions. organic-chemistry.org A plausible mechanism for such a reaction involves steps like transmetalation, coordination, and cyclization. organic-chemistry.org Computational modeling of these steps would involve locating the transition state for each elementary reaction and calculating the activation energy. This allows for the determination of the rate-determining step and provides insights into the factors that influence the reaction's efficiency and selectivity.

The energetics of chloro- and fluoropyrroles have been studied, providing relative energies (ΔE), relative energies including zero-point energy (ΔE₀), and relative enthalpies (ΔH). acs.orgnih.gov These calculations are fundamental to constructing a reaction energy profile, which plots the energy of the system as it progresses from reactants to products through transition states. For instance, the stability difference between isomers like 2-chloropyrrole and 3-chloropyrrole can be quantified, which is a critical piece of information for understanding reaction outcomes. nih.gov

In Silico Screening and Interaction Profiling

In silico screening and molecular docking are computational techniques used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are crucial in drug discovery and development.

While specific docking studies for this compound were not found, research on other pyrrole derivatives highlights the utility of these approaches. For instance, new pyrrole derivatives have been evaluated as monoamine oxidase (MAO) inhibitors. nih.gov In this study, docking simulations were performed using the human MAO-A crystal structure (PDB ID: 2Z5Y) to understand the binding mode of the most potent inhibitor. nih.gov The results showed that the inhibitor occupied the active site cavity of the enzyme, displaying similar interactions to the known inhibitor clorgyline. nih.gov

In another study, pyrrole-based hydrazide-hydrazones were screened as potential acetylcholinesterase (AChE) inhibitors. pensoft.netresearchgate.net Molecular docking simulations revealed that the active compounds fit within the hydrophobic pocket of the AChE active site. pensoft.netresearchgate.net The interactions with key amino acid residues, such as Trp286 and Tyr341, were identified as being important for the inhibitory activity. pensoft.net

Furthermore, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which share a chlorinated pyrrole core, were designed as potential tyrosine kinase inhibitors. nih.gov Molecular docking and short-molecular dynamics simulations were used to investigate their interactions with the ATP-binding domains of EGFR and VEGFR2. nih.gov The results suggested that these compounds can form stable complexes with the receptors, indicating their potential as anticancer agents. nih.gov

These examples demonstrate the power of in silico methods to predict and rationalize the biological activity of pyrrole-containing compounds by providing detailed insights into their molecular interactions with therapeutic targets.

Advanced Applications in Chemical Research and Development

Building Blocks in Synthetic Organic Chemistry

The reactivity of 3-Chloro-1H-pyrrole-2-carbonitrile makes it a versatile starting material for the construction of a wide array of organic molecules. The chloro and carbonitrile groups offer multiple reaction sites for further chemical transformations.

Versatile Intermediates for Diverse Heterocyclic Scaffolds

Pyrrole-2-carbonitriles, in general, are recognized as important intermediates for producing a variety of chemical compounds, including those with pharmaceutical and insecticidal properties. nih.gov The presence of the chloro group in this compound adds another layer of synthetic utility, allowing for nucleophilic substitution or cross-coupling reactions. This dual functionality enables chemists to use it as a scaffold to build diverse heterocyclic systems. For instance, related pyrrole (B145914) derivatives are key in synthesizing complex structures like pyrrolamides, which have shown significant biological activity. rsc.org The general synthetic accessibility of functionalized pyrroles further underscores their importance as building blocks in organic synthesis. rsc.orgorganic-chemistry.org

Precursors for Complex Chemical Structures, including C-Nucleosides

The synthesis of complex molecules, such as C-nucleosides, often relies on versatile heterocyclic precursors. C-nucleosides are analogs of natural nucleosides where the base is linked to the sugar moiety via a carbon-carbon bond, a structural feature that can confer enhanced metabolic stability. urfu.ru The general strategies for synthesizing C-nucleosides involve the construction of the heterocyclic aglycon on a pre-formed sugar or the coupling of a pre-formed heterocycle with a carbohydrate derivative. nih.govurfu.ru

While direct evidence for the use of this compound in C-nucleoside synthesis is not extensively documented, the structural motifs present in the molecule are highly relevant. For example, the synthesis of certain C-nucleosides starts from glycosyl cyanides, which are then elaborated into various heterocyclic systems. researchgate.net The pyrrole-2-carbonitrile (B156044) framework could potentially be adapted for such transformations, with the chloro substituent providing a handle for further modifications either before or after coupling to a sugar moiety. The development of synthetic routes to pyrrole C-nucleosides is an active area of research, highlighting the potential for precursors like this compound. researchgate.netresearchgate.net

Design and Development of Functionalized Materials

The electronic properties and reactivity of this compound make it a candidate for incorporation into advanced materials with specific functions.

Integration into Polymer and Dye Architectures

Functionalized pyrroles are integral components in the design of novel polymers and dyes. rsc.org For example, a related compound, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, has been used as a scaffold for the synthesis of ylidene dyes, which have applications in color photography. rsc.org This suggests that the chromophoric properties of the pyrrole ring, modulated by the chloro and cyano substituents, can be harnessed to create new colorimetric materials.

In the realm of polymer chemistry, pyrrole-containing conjugated polymers are of significant interest for their electronic properties. rsc.org The ability to tailor the properties of these polymers by modifying the pyrrole monomer is a key advantage. The chloro and carbonitrile groups on this compound could be exploited to tune the electronic and physical properties of resulting polymers, potentially leading to materials with applications in organic electronics.

Exploration in Optoelectronic and Electronic Materials

The development of new materials for optoelectronic and electronic devices is a rapidly advancing field. Functionalized pyrroles, such as diketopyrrolopyrroles, have emerged as a promising class of materials for these applications. nih.gov The introduction of specific substituents onto the pyrrole ring can significantly influence the material's optoelectronic properties. nih.govacs.org

The presence of both an electron-withdrawing cyano group and a halogen (chloro) group on the pyrrole ring of this compound is a feature often seen in materials designed for electronic applications. For instance, cyano- and chloro-substituted coronene (B32277) diimides have been developed as electron-transporting semiconductors. rsc.org The electronic structure of such molecules is finely tuned by these substituents. rsc.org While specific studies on this compound in this context are limited, its structural features make it a molecule of interest for the design of new organic semiconductors and other electronic materials.

Chemical Probes for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound allows researchers to identify key functional groups and structural features responsible for its therapeutic effects.

Pyrrole-based compounds are frequently the subject of SAR studies due to their prevalence in biologically active molecules. urfu.ru The 1H-pyrrole-3-carbonitrile scaffold, for example, has been identified as a promising starting point for the development of STING (stimulator of interferon genes) receptor agonists, which have potential applications in cancer immunotherapy. rsc.orgresearchgate.net In these studies, various substituents are introduced onto the pyrrole ring to probe their effect on biological activity.

This compound represents a valuable tool for such investigations. The chloro and carbonitrile groups can be systematically replaced or modified, allowing for a detailed exploration of the chemical space around the pyrrole core. For example, the chloro group can be substituted with other halogens or functional groups to probe the effects of size, electronegativity, and hydrogen bonding capacity on biological interactions. Similarly, the carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to investigate the importance of this functional group for activity. The insights gained from such SAR studies are crucial for the rational design of more potent and selective drug candidates. nih.gov

Derivatization for Understanding Molecular Recognition and Ligand Design

The strategic modification, or derivatization, of the this compound core is fundamental to designing molecules with specific biological targets, a cornerstone of modern drug discovery. The pyrrole framework is a key component in numerous pharmacologically active molecules, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. alliedacademies.orgmdpi.com

The presence of the chloro and nitrile substituents on the pyrrole ring offers versatile handles for chemical modification. These groups allow for the introduction of various pharmacophores—the specific parts of a molecule responsible for its biological activity. By systematically altering the substituents, chemists can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for a particular protein or enzyme. This process is crucial for understanding molecular recognition, the specific interaction between molecules.

Substituted 1H-pyrrole-carbonitriles are recognized as important intermediates in the synthesis of pharmaceuticals. organic-chemistry.org For instance, derivatives of pyrrole have been developed as selective inhibitors of enzymes like cyclooxygenases (COX-2) and as antituberculosis agents. mdpi.com The design of these potent and selective ligands relies on creating a molecule that fits precisely into the binding site of the target protein. The derivatization of the this compound scaffold allows researchers to explore the chemical space around the core structure, leading to the identification of novel drug candidates.

Emerging Research Areas

Current research is actively exploring more efficient and environmentally benign methods for synthesizing pyrrole carbonitriles, driven by the principles of green chemistry and the development of novel catalytic systems.

Green Chemistry Protocols for Pyrrole Carbonitrile Synthesis

The synthesis of pyrrole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. conicet.gov.ar Traditional methods often require harsh reaction conditions and toxic solvents. In contrast, modern approaches focus on developing cleaner, more sustainable protocols. semanticscholar.org

Key strategies in the green synthesis of pyrroles include:

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents such as lactic acid is a significant advancement. semanticscholar.org

Solvent-Free Reactions: Conducting reactions without a solvent, often with mechanical mixing or heating, can dramatically reduce waste. researchgate.net

Heterogeneous Catalysis: The use of solid catalysts, such as aluminas or clays, simplifies product purification and allows for the catalyst to be recovered and reused over multiple cycles. mdpi.comnih.gov This is particularly advantageous over homogeneous catalysts that can be difficult to separate from the reaction mixture. mdpi.com

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces the number of synthetic steps and purification processes. nih.govacs.org

An example of a greener approach is the Paal-Knorr synthesis of N-substituted pyrroles using commercially available and inexpensive aluminas as a catalyst under solvent-free conditions, which can be reused multiple times without significant loss of activity. mdpi.com Another innovative method is the use of a palladium(II)-catalyzed cascade reaction that proceeds without a ligand, simplifying the reaction system and reducing potential sources of contamination. organic-chemistry.org

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Use of Water as Solvent | Performing reactions in aqueous media instead of traditional organic solvents. | Non-toxic, inexpensive, non-flammable. | organic-chemistry.org |

| Heterogeneous Catalysis | Employing solid catalysts (e.g., alumina (B75360), clays) that are easily separated from the reaction mixture. | Catalyst reusability, simplified workup, reduced waste. | mdpi.comnih.gov |

| Solvent-Free Conditions | Running reactions by mixing reactants without a solvent, often with heating or milling. | Eliminates solvent waste, can lead to higher reaction rates. | researchgate.net |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. | High atom economy, reduced number of steps, operational simplicity. | acs.org |

Advanced Catalysis Development

The development of advanced catalytic systems has revolutionized the synthesis of pyrroles, offering higher yields, greater selectivity, and milder reaction conditions. Transition metals such as palladium, rhodium, copper, and zinc are at the forefront of this research. acs.orgorganic-chemistry.org

Palladium(II)-catalyzed cascade reactions have been shown to be highly effective for producing substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org These reactions can proceed through a sequence of bond-forming events in a single pot, leading to complex molecular architectures from simple starting materials. organic-chemistry.org Similarly, rhodium and zinc catalysts have been successfully employed in the synthesis of substituted pyrroles from dienyl azides at room temperature, providing an efficient and mild pathway to these important heterocycles. organic-chemistry.org

Enzyme-catalyzed reactions are also emerging as a powerful tool in pyrrole synthesis. For example, α-amylase has been used to catalyze the Paal-Knorr reaction for the synthesis of N-substituted pyrroles, offering good to excellent yields under mild, environmentally friendly conditions. nih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium(II) Acetate | Cascade C-C/C-N Coupling | Ligand-free, high efficiency (75-94% yields). | organic-chemistry.org |

| Transition Metal | Zinc Iodide (ZnI₂) | Conversion of Dienyl Azides | Cost-effective, room temperature reaction, versatile. | organic-chemistry.org |

| Transition Metal | Rhodium Perfluorobutyrate | Conversion of Dienyl Azides | Highly effective, mild conditions. | organic-chemistry.org |

| Enzyme | α-Amylase | Paal-Knorr Reaction | Mild conditions, good to excellent yields (60-99%). | nih.gov |

| Organocatalyst | Thiazolium Salts | Sila-Stetter/Paal-Knorr | One-pot, multi-component synthesis of highly substituted pyrroles. | acs.org |

These advanced catalytic methods not only improve the efficiency of pyrrole synthesis but also expand the range of accessible structures, enabling the creation of novel derivatives for various applications.

Future Research Perspectives

Innovation in Sustainable Synthetic Methodologies

The future synthesis of 3-Chloro-1H-pyrrole-2-carbonitrile and its derivatives will increasingly focus on green and sustainable chemistry principles. Traditional synthetic routes often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. Future research should prioritize the development of methodologies that are more environmentally benign and economically viable.

Key areas of innovation include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for improving efficiency and reducing waste by combining three or more reactants in a single step to form a complex product. acs.org Developing a one-pot MCR to construct the 3-chloro-2-cyanopyrrole core would represent a significant advancement. Researchers could explore combinations of simple, readily available starting materials that assemble the target heterocycle with high atom economy.

Aqueous Reaction Media: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Future efforts could focus on adapting existing pyrrole (B145914) syntheses or developing novel ones that proceed efficiently in aqueous media, potentially facilitated by surfactants or phase-transfer catalysts. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound energy can dramatically reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating methods. acs.orgmdpi.com Investigating the application of these technologies to the synthesis of this compound could lead to more rapid and sustainable production protocols.

Development of Highly Selective Catalytic Systems

Catalysis is central to modern organic synthesis, and the development of new catalytic systems is crucial for the efficient and selective synthesis of this compound. The primary challenge lies in achieving high regioselectivity to install the chloro and cyano groups at the desired C3 and C2 positions, respectively, while avoiding the formation of other isomers.

Future research should target:

Transition-Metal Catalysis: Metals like gold, palladium, copper, and ruthenium have shown remarkable efficacy in catalyzing various pyrrole syntheses. tandfonline.comorganic-chemistry.org Research could focus on designing ligand-modified catalysts that can control the regioselectivity of cyclization or functionalization reactions to favor the desired 3-chloro-2-cyano substitution pattern. For instance, gold-catalyzed cascade reactions or copper-assisted cycloisomerizations could be tailored for this purpose. organic-chemistry.org

Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, offer a more sustainable alternative to traditional metal-based catalysts. Thiazolium salts, for example, have been used to catalyze the synthesis of highly substituted pyrroles via in-situ generation of 1,4-dicarbonyl compounds. acs.orgtandfonline.com The design of chiral organocatalysts could also open pathways to the enantioselective synthesis of substituted pyrrole derivatives.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-supported acids or metal catalysts, simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. tandfonline.commdpi.com Developing a robust and reusable heterogeneous catalyst for the synthesis of this compound would be a significant step towards a more sustainable industrial process.

Table 1: Overview of Catalytic Systems for Pyrrole Synthesis

| Catalyst Type | Examples | Key Advantages | Relevant Findings |

|---|---|---|---|

| Transition-Metal Catalysts | Gold (Au), Copper (Cu), Palladium (Pd), Ruthenium (Ru), Iron (Fe) | High efficiency, broad substrate scope, unique reactivity (e.g., C-H functionalization, cycloisomerization). | Gold and copper catalysts are effective in various cyclization reactions to form the pyrrole ring. tandfonline.comorganic-chemistry.org Ruthenium, palladium, and iron catalysts enable dehydrogenative coupling and monoallylation reactions. organic-chemistry.org |

| Organocatalysts | Thiazolium salts, Proline derivatives | Metal-free, environmentally benign, potential for asymmetric synthesis. | Thiazolium salts catalyze multicomponent reactions for synthesizing highly substituted pyrroles in one pot. acs.orgtandfonline.com |

| Solid Acid Catalysts | Aluminas, Clays (Montmorillonite), Silica-Supported Acids (BiCl₃/SiO₂, SbCl₃/SiO₂) | Reusable, easy separation from reaction mixture, often low-cost and commercially available. | CATAPAL 200, an alumina (B75360) catalyst, shows high efficiency in Paal-Knorr synthesis due to a high percentage of Brønsted acid sites. mdpi.com Silica-supported catalysts are also effective and reusable. tandfonline.commdpi.com |

| Lewis Acid Catalysts | FeCl₃, InCl₃, ZrCl₄ | Mild reaction conditions, often eco-friendly. | Various metal halides have been reported to catalyze the Paal-Knorr synthesis of N-substituted pyrroles efficiently. mdpi.comorganic-chemistry.org |

Synergistic Approaches Combining Synthesis and Computational Design

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for accelerating the discovery and optimization of new chemical entities and reactions. For this compound, computational tools can offer profound insights that guide experimental efforts.

Future synergistic approaches should include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model potential reaction pathways for the synthesis of this compound. By calculating the energies of intermediates and transition states, researchers can identify the most plausible mechanisms, predict regioselectivity, and understand the role of catalysts, thereby optimizing reaction conditions. tandfonline.comtandfonline.com

Rational Catalyst Design: Computational modeling can aid in the design of new, highly selective catalysts. By simulating the interaction between a substrate and a catalyst, researchers can modify the catalyst's structure to enhance its activity and selectivity for a specific transformation, reducing the need for extensive empirical screening. acs.org

Exploration of Novel Chemical Reactivity Patterns

The unique combination of functional groups in this compound provides a platform for exploring novel chemical transformations. The chloro, nitrile, and N-H groups serve as distinct chemical handles for a wide range of reactions.

Future research should investigate:

Site-Selective Functionalization: A key area of research will be the development of methods for the selective functionalization of each reactive site. This includes N-H functionalization, nucleophilic aromatic substitution (SNAr) at the C-Cl bond, and transformations of the nitrile group. Computational tools can predict the reactivity of each site; for instance, multiphilic descriptor calculations can identify which atomic sites are more susceptible to electrophilic or nucleophilic attack. nih.gov

Cross-Coupling Reactions: The chlorine atom at the C3 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide variety of aryl, alkyl, and amino groups, rapidly generating libraries of complex pyrrole derivatives.

C-H Functionalization: Direct C-H functionalization of the pyrrole ring at the C4 or C5 positions offers an atom-economical way to introduce further complexity. Dirhodium catalysts have been shown to be effective for C-H functionalization at the α-N position of N-Boc-2,5-dihydro-1H-pyrrole, and similar strategies could be explored for this compound. acs.org

Transformations of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. Exploring these transformations would further expand the synthetic utility of the parent molecule.

Table 2: Predicted Reactivity of Sites in Chloropyrroles Based on Computational Studies

| Atomic Site | Predicted Reactivity Type | Rationale from Computational Studies | Potential Transformations |

|---|---|---|---|

| N1-H | Acidic Proton / Nucleophilic Nitrogen | The N-H proton can be removed by a base, and the resulting anion is nucleophilic. The N5 position in chloropyrroles is predicted to be susceptible to electrophilic attack. nih.gov | Alkylation, Acylation, Arylation |

| C2-CN | Electrophilic Carbon / Versatile Handle | The nitrile group is a strong electron-withdrawing group and can be converted into various other functional groups. | Hydrolysis (to acid/amide), Reduction (to amine), Cycloadditions |

| C3-Cl | Leaving Group / Cross-Coupling Handle | The chloro group at the C2 position can act as a competent leaving group for nucleophilic substitution. It is also suitable for oxidative addition in cross-coupling cycles. | Nucleophilic Aromatic Substitution, Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions |

| C4-H / C5-H | Site for Electrophilic Substitution / C-H Functionalization | The electron-rich pyrrole ring is generally reactive towards electrophiles. Specific sites can be targeted with appropriate directing groups or catalysts. | Halogenation, Nitration, Friedel-Crafts, Direct C-H Arylation/Alkylation |

Design of Next-Generation Chemical Building Blocks

Ultimately, the value of this compound lies in its potential as a precursor to novel, high-value molecules. Its trifunctional nature makes it an ideal starting point for creating diverse libraries of compounds for screening in various applications.

Future directions in this area include:

Medicinal Chemistry Scaffolds: Pyrrole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. tandfonline.com this compound can serve as a versatile scaffold for the synthesis of new drug candidates. By systematically modifying the three reactive sites, chemists can perform structure-activity relationship (SAR) studies to develop potent and selective therapeutic agents.

Materials Science Applications: The pyrrole ring is a key component in conductive polymers and organic electronic materials. tandfonline.com The functional handles on this compound allow for its incorporation into larger conjugated systems, potentially leading to the development of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Agrochemical Development: The pyrrole framework is also found in several commercial insecticides and fungicides. The development of new derivatives from this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

By pursuing these research avenues, the scientific community can harness the full potential of this compound, transforming it from a simple chemical into a cornerstone for innovation across the chemical sciences.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 3-Chloro-1H-pyrrole-2-carbonitrile, and how are intermediates characterized? A: Common methods include cyclization reactions using acetic acid as a solvent, as well as condensation processes with carbonitriles. For example, analogous pyrrole-carbonitrile derivatives are synthesized via multicomponent reactions involving amines, carbonyl compounds, and nitrile precursors under acidic conditions . Characterization typically employs IR spectroscopy (e.g., νC≡N ~2217–2221 cm<sup>−1</sup>) and NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm regiochemistry and purity .

Advanced Synthesis: Regioselectivity and Optimization

Q: How can regioselectivity in the chlorination of pyrrole-carbonitrile derivatives be controlled during synthesis? A: Regioselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature) and directing groups. For example, electron-withdrawing groups (e.g., CN) at the 2-position direct electrophilic substitution to the 3-position. Optimization may involve adjusting stoichiometric ratios of chlorinating agents (e.g., SOCl2) and monitoring reaction progress via TLC or HPLC .

Basic Structural Analysis

Q: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? A: Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.73 Å) and anisotropic displacement parameters. Software like SHELXL refines structures against diffraction data .

- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 6.5–7.5 ppm), while <sup>13</sup>C NMR confirms nitrile (δ ~115 ppm) and chlorine-substituted carbons .

Advanced Crystallographic Challenges

Q: How are disordered structures or twinned crystals of halogenated pyrroles resolved during refinement? A: Disordered atoms (e.g., Cl or CN groups) are modeled using PART instructions in SHELXL, with occupancy factors adjusted to match electron density. Twinned data require integration with programs like CELL_NOW and refinement in SHELXL using TWIN/BASF commands. High-resolution data (≤ 0.8 Å) improves accuracy .

Biological Activity Profiling

Q: What in vitro assays are suitable for screening the bioactivity of this compound derivatives? A: Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based substrates or colorimetric readouts. Cytotoxicity is evaluated via MTT assays in cancer cell lines. Structural analogs have shown antidiabetic and antitumor activity, suggesting similar frameworks for SAR studies .

Advanced Pharmacological Studies

Q: How can in vivo models validate the therapeutic potential of pyrrole-carbonitrile derivatives? A: Rodent models (e.g., xenograft tumors for anticancer activity) are dosed orally or intravenously. Pharmacokinetic parameters (Cmax, t1/2) are quantified via LC-MS. Metabolite identification uses HRMS and <sup>19</sup>F NMR (if fluorinated analogs exist) .

Computational Modeling

Q: Which computational methods predict the electronic properties of this compound? A: Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps to identify reactive sites. Software like Gaussian or ORCA optimizes geometries at the B3LYP/6-31G(d) level .

Handling Reactive Intermediates

Q: What safety protocols are critical when handling chlorinated pyrroles? A: Use inert atmosphere (N2/Ar) gloveboxes for moisture-sensitive reactions. PPE (nitrile gloves, goggles) and fume hoods are mandatory. Spills are neutralized with sodium bicarbonate and disposed via hazardous waste channels .

Addressing Data Contradictions

Q: How to resolve discrepancies in reported bioactivity or spectral data for pyrrole-carbonitriles? A: Cross-validate using orthogonal methods:

- Conflicting IR peaks: Compare with computed spectra (DFT) or alternative techniques like Raman.

- Bioactivity variability: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Interdisciplinary Applications

Q: What non-pharmaceutical applications exist for this compound? A: Its electron-deficient structure makes it a candidate for organic semiconductors or OLEDs. Studies focus on tuning photoluminescence via substituent effects (e.g., adding electron-donating groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.